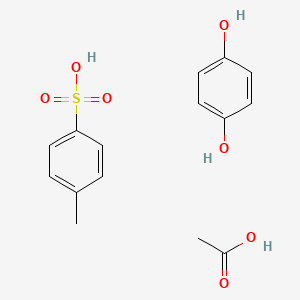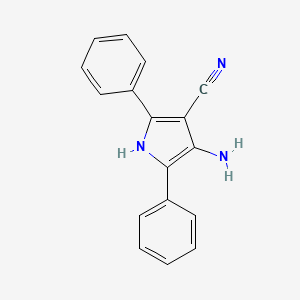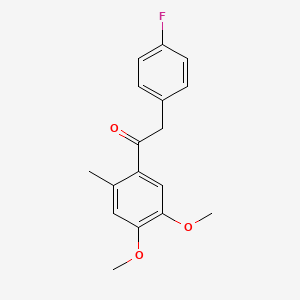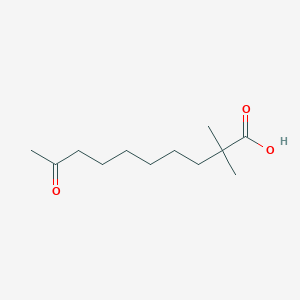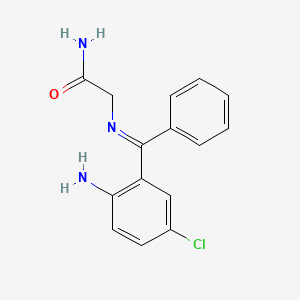
Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an acetamide group linked to a phenylmethyleneamino moiety, further substituted with an amino and a chloro group on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- typically involves the condensation of 2-amino-5-chlorobenzophenone with acetamide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 2-amino-5-chlorobenzophenone and acetamide.
Isomerization: The E-isomer can isomerize to the Z-isomer under certain conditions.
Cyclization: Intramolecular cyclization can occur, leading to the formation of desmethyldiazepam.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with acids or bases.
Isomerization: Can be induced by changes in pH or temperature.
Cyclization: Often facilitated by heating or the presence of specific catalysts.
Major Products
Hydrolysis: 2-amino-5-chlorobenzophenone and acetamide.
Cyclization: Desmethyldiazepam.
Applications De Recherche Scientifique
Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of benzodiazepine derivatives.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of stable complexes with these targets, leading to alterations in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-5-chlorobenzophenone
- Desmethyldiazepam
- (2-amino-5-chlorophenyl)(phenyl)methanone oxime
Uniqueness
Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and form various products makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
80222-81-7 |
|---|---|
Formule moléculaire |
C15H14ClN3O |
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
2-[[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]acetamide |
InChI |
InChI=1S/C15H14ClN3O/c16-11-6-7-13(17)12(8-11)15(19-9-14(18)20)10-4-2-1-3-5-10/h1-8H,9,17H2,(H2,18,20) |
Clé InChI |
SMGWCKVHPDWHOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NCC(=O)N)C2=C(C=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


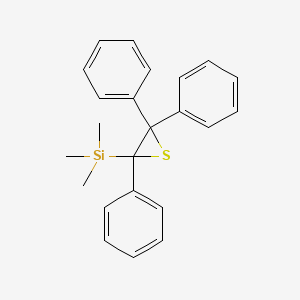
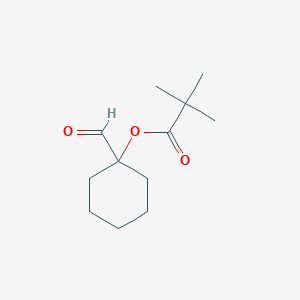
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
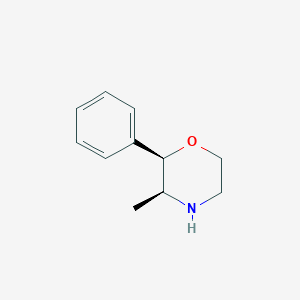
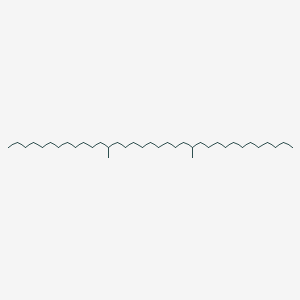

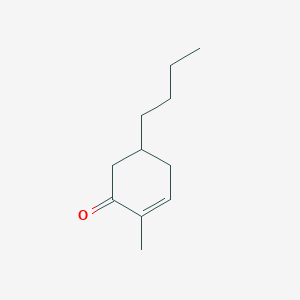
![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)
